molecular formula C11H14N2O2 B7876725 N-(2-Methyl-3-nitrobenzyl)cyclopropanamine

N-(2-Methyl-3-nitrobenzyl)cyclopropanamine

Cat. No.: B7876725
M. Wt: 206.24 g/mol
InChI Key: ICFXHWWORCJUHJ-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-nitrobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a methyl group at the 2-position and a nitro group at the 3-position of the aromatic ring. This compound is primarily used in research settings, particularly in pharmaceutical and organic synthesis, due to its unique structural features.

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-9(7-12-10-5-6-10)3-2-4-11(8)13(14)15/h2-4,10,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXHWWORCJUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-nitrobenzyl)cyclopropanamine typically involves the reaction of 2-methyl-3-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-nitrobenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Corresponding nitroso or hydroxylamine derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methyl-3-nitrobenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-nitrobenzyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares N-(2-Methyl-3-nitrobenzyl)cyclopropanamine with structurally related compounds, highlighting differences in substituents, molecular properties, synthesis, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications Stability/Reactivity Notes
This compound 2-Me, 3-NO₂ C₁₁H₁₃N₂O₂* ~207.24 (estimated) Pd-catalyzed C–N coupling Pharmaceutical research Stable under storage; decomposes under heat
N-[(2-Nitrophenyl)methyl]cyclopropanamine () 2-NO₂ C₁₀H₁₂N₂O₂ 192.2 Not specified Laboratory research Stable; releases toxic gases on decomposition
N-(4-Methylbenzyl)cyclopropanamine () 4-Me C₁₁H₁₅N 161.24 GC-FID validated synthesis Analytical standards No stability data available
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine () 5-Cl, 2-iPr C₁₄H₁₉ClN 236.76 Hydrogenation over Pt catalysts Pharmaceutical intermediates Catalyst-dependent selectivity
N-(4-Methoxybenzyl)cyclopropanamine () 4-OMe C₁₁H₁₅NO 177.24 Automated manufacturing Industrial chemicals Marketed with scalable production
N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine () Piperidine-benzyl hybrid C₁₇H₂₄N₂ 256.39 Not specified Specialty chemical research Complex structure; limited stability data

*Estimated based on structural analogy to .

Physicochemical and Stability Profiles

  • However, nitro compounds are thermally sensitive, decomposing to release toxic gases (e.g., NOₓ) under fire conditions.
  • Electron-Donating Substituents (): Methyl and methoxy groups improve stability and lipophilicity, favoring applications in drug delivery and materials science.

Biological Activity

N-(2-Methyl-3-nitrobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, a nitro group, and a benzyl moiety. The presence of the nitro group is significant as it can undergo bioreduction, leading to reactive intermediates that interact with various biological targets. The cyclopropane structure contributes rigidity, which may enhance binding affinity to molecular targets.

The mechanism of action for this compound involves:

  • Bioreduction of the Nitro Group : This process generates reactive species that can modify cellular macromolecules, influencing cellular signaling pathways and biological functions.
  • Binding Interactions : The amine group can form hydrogen bonds and electrostatic interactions with biological receptors or enzymes, enhancing its activity.

Antimalarial Activity

Recent studies have highlighted the potential antimalarial activity of compounds related to cyclopropanamine derivatives. For instance, structural analogs have shown significant activity against Plasmodium falciparum, with some exhibiting an EC50 value as low as 40 nM without cytotoxicity to human cells . The mechanism appears to involve targeting mitochondrial components, specifically cytochrome b, which is critical for the parasite's survival.

Neuropharmacological Effects

This compound may also interact with monoamine oxidase (MAO) enzymes. MAO-B, in particular, is involved in the metabolism of neuroactive amines such as dopamine and serotonin. Compounds that inhibit MAO-B can have therapeutic implications for disorders like depression and Parkinson's disease .

Research Findings and Case Studies

StudyFindings
Antimalarial Screening Cyclopropyl carboxamide derivatives showed promising activity against P. falciparum with low toxicity in human cells .
Neuropharmacology Inhibition of MAO-B by related compounds suggests potential use in treating neurodegenerative diseases .
Mechanistic Insights Studies indicate that bioreduction of the nitro group leads to reactive intermediates that interact with biological macromolecules.

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